molecular formula C13H7ClN4O6 B2909068 5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid CAS No. 879477-20-0

5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid

Cat. No. B2909068
CAS RN: 879477-20-0
M. Wt: 350.67
InChI Key: HPIVJUMOUVQKMR-UHFFFAOYSA-N
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Description

5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid , often abbreviated as NBD-Cl , belongs to the class of nitrobenzoxadiazole derivatives . These compounds are known for their fluorescent properties and are commonly used as labeling reagents in various biochemical and analytical applications .


Synthesis Analysis

The synthesis of NBD-Cl involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-diethylamine . The resulting compound exhibits both fluorescent and chromogenic properties . Researchers have explored different synthetic routes to optimize yield and purity .


Molecular Structure Analysis

NBD-Cl’s molecular formula is C₁₀H₁₁ClN₄O₃ , with a molecular weight of approximately 270.68 g/mol . Its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine . The compound features a benzoxadiazole core with a chlorine atom and a nitro group at specific positions .


Chemical Reactions Analysis

NBD-Cl is primarily used as a fluorescent labeling reagent . It readily reacts with amino groups in proteins, peptides, and other biomolecules. For instance, it can be employed in HPLC labeling to detect and quantify specific analytes. Additionally, NBD-Cl has been investigated for its interaction with glutathione S-transferases (GSTs) , providing insights into potential anticancer properties .


Physical And Chemical Properties Analysis

  • Stability : Store NBD-Cl at 2–8°C to maintain its stability .

Mechanism of Action

The exact mechanism of action for NBD-Cl’s fluorescent behavior involves its interaction with amino groups. Upon binding to target molecules, it undergoes a fluorescence enhancement , allowing sensitive detection and quantification. In the case of GSTs, NBD-Cl inhibits their activity, making it a potential candidate for anticancer drug development .

properties

IUPAC Name

5-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O6/c14-7-4-8(12(18(22)23)11-10(7)16-24-17-11)15-5-1-2-9(19)6(3-5)13(20)21/h1-4,15,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVJUMOUVQKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid

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